molecular formula C23H20N2OS B3618838 4-[(benzylthio)methyl]-N-[4-(cyanomethyl)phenyl]benzamide

4-[(benzylthio)methyl]-N-[4-(cyanomethyl)phenyl]benzamide

Cat. No. B3618838
M. Wt: 372.5 g/mol
InChI Key: HPDNSJKCWIOZQI-UHFFFAOYSA-N
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Description

Benzamides are a class of compounds that contain a benzene ring attached to an amide functional group . They are used in a variety of applications, including as intermediates in organic synthesis and as active ingredients in pharmaceuticals .


Synthesis Analysis

The synthesis of benzamides typically involves the reaction of a benzoyl chloride with an amine . In the case of “4-[(benzylthio)methyl]-N-[4-(cyanomethyl)phenyl]benzamide”, the synthesis would likely involve the reaction of a suitable benzoyl chloride with a benzylthiomethylamine .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a benzene ring attached to an amide functional group, with additional benzylthio and cyanomethyl groups attached to the nitrogen of the amide .


Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions, including hydrolysis to form benzoic acid and an amine, and reaction with halogens to form halobenzamides .

Mechanism of Action

The mechanism of action of a benzamide would depend on its specific structure and the context in which it is used. For example, some benzamides are used as antipsychotic drugs and work by blocking dopamine receptors in the brain .

properties

IUPAC Name

4-(benzylsulfanylmethyl)-N-[4-(cyanomethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2OS/c24-15-14-18-8-12-22(13-9-18)25-23(26)21-10-6-20(7-11-21)17-27-16-19-4-2-1-3-5-19/h1-13H,14,16-17H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDNSJKCWIOZQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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